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Compound Focus: Ixazomib Impurity 1

CAS No.: 1201903-02-7

Cat. No.: S874361

Chemical Identification and Properties

Ixazomib Impurity 1 is one of the specified impurities of the drug substance Ixazomib. The table below

summarizes its fundamental chemical identifiers [1] [2] [3]:

Property Value / Description

Chemical 2,5-Dichloro-N-(2-(((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-
Name methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)amino)-2-oxoethyl)benzamide [1]
Molecular C24H33BCI2N20a4 [1] [2] [3]

Formula

Molecular 495.25 g/mol [1] [3]

Weight

CAS Registry 1201903-02-7 [1] [3]
Number

This impurity is a synthetic intermediate or a process-related compound. The following diagram illustrates its

structural relationship to the Ixazomib molecule, showing it as a precursor containing a protected boronic
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Analytical Methods and Protocols

A modern, stability-indicating UHPLC-UV method has been developed and validated for the simultaneous

quantification of Ixazomib and its main degradation products, including Impurity 1 [4].

Summary of Validated UHPLC-UV Method

The table below outlines the key validation parameters and their outcomes for the analytical method [4]:

Validation . . . .
Details for Ixazomib Details for Impurity 1

Parameter

Analytical UHPLC-UV [4] UHPLC-UV [4]

Technique

Concentration
Range

Detection &
Identification

Key Performance
Characteristics

2.50 - 100.00 pg/mL [4]

UV detection; Degradation products
identified by High-Resolution Mass
Spectrometry (HRMS) [4]

Validated for assay and degradation
products; specific data for accuracy,
precision not provided in source [4]

Detailed Experimental Protocol

0.75 - 60.00 pg/mL [4]

UV detection; Degradation products
identified by High-Resolution Mass
Spectrometry (HRMS) [4]

Validated for assay and degradation
products; specific data for accuracy,
precision not provided in source [4]
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1. Forced Degradation Study (Stress Testing) [4] This protocol helps identify likely degradation products

and establish the stability-indicating power of the method.

e Objective: To subject Ixazomib API to various stress conditions and monitor the formation of Impurity
1 and other degradants.
e Materials: Ixazomib drug substance, relevant solvents (e.g., water, acetonitrile), acids (e.g., 0.1 M
HCI), bases (e.g., 0.1 M NaOH), and oxidants (e.g., 3% Hz2032).
e Procedure:
o Prepare solutions of Ixazomib and expose them to different stress conditions: acid hydrolysis,
base hydrolysis, oxidative stress, and photolytic stress.
o Use athermal stress study on the solid drug substance.
o Analyze stressed samples at regular intervals using the UHPLC-UV method to track the growth
of impurities.
¢ Key Findings:
o The main degradation pathways for Ixazomib are oxidative deboronation and hydrolysis of
the amide bond [4].
o Ixazomib in solution is relatively stable in neutral and acidic environments but degrades more
rapidly at higher pH and is sensitive to oxidants and light [4].
o The degradation of Ixazomib under studied stresses follows first-order kinetics [4].
o The solid substance of Ixazomib citrate is relatively resistant to heat, heat/humidity, and UV
irradiation [4].

2. Sample Preparation and Analysis

e Standard Solution: Prepare stock solutions of Ixazomib and Ixazomib Impurity 1 reference
standards. Dilute to the required concentrations within the validated range using a suitable diluent [4].

¢ Test Solution: Prepare a solution of the Ixazomib drug substance or formulation at the required
concentration [4].

¢ Instrumentation: Use a UHPLC system equipped with a UV detector. The specific column and
mobile phase are detailed in the research article [4].

e Calculation: Quantify Impurity 1 in test samples by comparing its peak area with that of a known
concentration of the reference standard.

The workflow for the forced degradation study and analysis is summarized below:
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Application in Pharmaceutical Quality Control

Ixazomib Impurity 1 reference standard is critical in multiple stages of drug development and

manufacturing [3]:

e Method Validation and Verification: Used to confirm that the analytical method can separate,
detect, and quantify this specific impurity.

¢ Stability Studies: Monitored to understand the stability profile of Ixazomib drug product over time
under various storage conditions.

e Specification Setting: Helps in setting justified acceptance criteria for the impurity profile in the drug
substance and product.

e ANDAs and DMFs: Essential for filing regulatory documents like Abbreviated New Drug Applications
(ANDAs) and Drug Master Files (DMFs) [3].
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Stability and Handling Considerations

e Solution Stability: Ixazomib is sensitive to oxidation, light, and high pH in solution. Analytical
solutions should be prepared fresh and used promptly [4].

¢ Solid-State Stability: Ixazomib citrate solid is more stable but should still be stored under
recommended conditions (e.g., controlled temperature and humidity, protected from light) to maintain
the integrity of the reference standard [4].

Practical Implementation Guidance

e Sourcing Impurities: High-quality chemical reference standards for Ixazomib Impurity 1 are
available from specialized suppliers like SynZeal and Pharmaffiliates [1] [3]. These come with a
Certificate of Analysis (COA) essential for regulatory compliance.

¢ Method Transfer: When transferring this UHPLC method between laboratories or equipment, a
partial re-validation is recommended to ensure consistent performance.

¢ Uncertainty and LOD/LOQ: Be aware that estimates of method detection limits (LOD) are subject to
variation. The ICH defines LOD as the lowest amount that can be detected, and LOQ as the lowest
amount that can be quantified with acceptable precision and accuracy [5].

Frequently Asked Questions

What is the primary degradation pathway of Ixazomib that leads to impurity formation? The principal

pathways are oxidative deboronation and hydrolysis of the amide bonds within the molecule [4].

Where can I obtain the Ixazomib Impurity 1 reference standard? Suppliers include SynZeal (Catalog
No: SZ-1061013) and Pharmaffiliates (Catalog No: PA 09 0551007) [1] [3].

Is the UHPLC method compatible with Mass Spectrometry (MS) detection? Yes, the cited UHPLC
method is MS-compatible and was successfully used with High-Resolution Mass Spectrometry (HRMS) to
identify degradation products [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

© 2026 Smolecule. All rights reserved. 5/7 Tech Support


https://pubmed.ncbi.nlm.nih.gov/36610173/
https://pubmed.ncbi.nlm.nih.gov/36610173/
https://www.smolecule.com/products/s874361?utm_src=pdf-body
https://www.pharmaffiliates.com/en/parentapi/ixazomib-impurities
https://www.synzeal.com/en/ixazomib
https://www.intechopen.com/chapters/46058
https://pubmed.ncbi.nlm.nih.gov/36610173/
https://www.smolecule.com/products/s874361?utm_src=pdf-body
https://www.pharmaffiliates.com/en/parentapi/ixazomib-impurities
https://www.synzeal.com/en/ixazomib
https://pubmed.ncbi.nlm.nih.gov/36610173/
https://www.smolecule.com/products/s874361?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s874361?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

References

1. - Ixazomib | Pharmaffiliates impurities [pharmaffiliates.com]

2. | C24H33BCI2N204 | CID 69037110 - PubChem Ixazomib Impurity 1 [pubchem.ncbi.nim.nih.gov]
3. | SynZeal Ixazomib Impurities [synzeal.com]

4. The UHPLC-UV method applied for the forced degradation study of... [pubmed.ncbi.nim.nih.gov]
5. and Limit ... | IntechOpen of Detection Limit of Quantification [intechopen.com]

To cite this document: Smolecule. [reference standard Ixazomib Impurity 1 pharmaceutical QC].
Smolecule, [2026]. [Online PDF]. Available at:
[https:/www.smolecule.com/products/b874361#reference-standard-ixazomib-impurity-1-

pharmaceutical-qc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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